molecular formula C16H12BrCl2NO B4976748 N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide

N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide

Cat. No.: B4976748
M. Wt: 385.1 g/mol
InChI Key: LCBFADDLEIBTDB-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring substituted with phenyl, dichloro, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 3-bromobenzyl chloride with phenylcyclopropane-1-carboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(3-aminophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide.

    Oxidation: Formation of 2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid.

    Reduction: Formation of 2,2-dichloro-1-phenylcyclopropane-1-methanol.

Scientific Research Applications

N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies to understand the interaction of cyclopropane-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide
  • N-(3-chlorophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide
  • N-(3-methylphenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide

Uniqueness

N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins or enzymes compared to its fluorine or chlorine analogs.

Properties

IUPAC Name

N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2NO/c17-12-7-4-8-13(9-12)20-14(21)15(10-16(15,18)19)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBFADDLEIBTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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